molecular formula C20H24N2O4S B2879236 4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide CAS No. 899963-65-6

4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide

Cat. No.: B2879236
CAS No.: 899963-65-6
M. Wt: 388.48
InChI Key: ACZCSFVRHUAPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide (CAS 899963-65-6), also known as probe ML074, is a high-affinity, selective, and brain-penetrant antagonist for the Neuropeptide Y Y2 receptor (Y2R) . This compound, with a molecular formula of C20H24N2O4S and a molecular weight of 388.48 g/mol, belongs to the arylsulfamoyl benzamide chemical scaffold and is a valuable small-molecule tool for neuroscience and pharmacological research . Its primary research value lies in its potent antagonism of the Y2R, with a reported functional IC50 of 428 nM and the ability to displace radiolabeled peptide YY with high affinity (Ki = 1.55 nM) . Crucially, it demonstrates excellent selectivity over the related NPY-Y1 receptor and a panel of other CNS targets, and unlike earlier peptidomimetic antagonists like BIIE0246, it readily crosses the blood-brain barrier, making it suitable for in vivo studies of central Y2R function . Research indicates that Y2R antagonism can modulate neurotransmitter release and may have implications for studying conditions such as anxiety, mood disorders, and alcoholism . This product is offered for research applications only and is not intended for diagnostic or therapeutic uses. Researchers can access this compound through suppliers like Life Chemicals, and its probe report is publicly available via the NIH Molecular Libraries Program .

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-22(16-7-3-4-8-16)27(24,25)17-13-11-15(12-14-17)20(23)21-18-9-5-6-10-19(18)26-2/h5-6,9-14,16H,3-4,7-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZCSFVRHUAPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl-Benzamide Derivatives with Oxadiazole Moieties

  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide): Structural Differences: The sulfamoyl group is substituted with benzyl and methyl, unlike the cyclopentyl/methyl in the target compound. Activity: Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), with an IC₅₀ of 32.4 µM . Key Distinction: The benzyl group in LMM5 may enhance aromatic stacking interactions, while the cyclopentyl group in the target compound could improve lipophilicity and membrane permeability.
  • LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide): Structural Differences: Features a cyclohexyl/ethyl-sulfamoyl group and a furan-substituted oxadiazole. Activity: Demonstrates antifungal activity (IC₅₀ = 28.9 µM against C. albicans) but lower potency than LMM5 .

Sulfonamide-Salicylamide/Anisamide Hybrids

  • Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide): Structural Differences: Contains a 4-fluorophenyl-sulfamoyl group and a chlorinated salicylamide core. Activity: Acts as a PD-L1 inhibitor (53.3% inhibition at 10 µM) with anti-proliferative activity against PC-3 prostate cancer cells (66.6% inhibition) .
  • Key Distinction: The phenethyl linker may increase conformational flexibility, contrasting with the rigid benzamide scaffold of the target compound.

Imidazole- and Thiazole-Containing Analogs

  • 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide :

    • Structural Differences : Incorporates an imidazole ring and isoxazole-substituted sulfamoyl group.
    • Activity : Shows antifungal activity against Aspergillus niger .
    • Key Distinction : The imidazole moiety introduces basicity, which may influence solubility and target engagement compared to the neutral cyclopentyl group.
  • 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide: Structural Differences: Features a bis(2-methoxyethyl)sulfamoyl group and a thiazole ring.

Physicochemical and Pharmacokinetic Considerations

Property Target Compound LMM5 Compound 4
Molecular Weight ~450-500 (estimated) 543.6 (calculated) 478.9 (calculated)
LogP (Lipophilicity) High (cyclopentyl group) Moderate (benzyl group) Moderate (4-fluorophenyl)
Hydrogen Bond Acceptors 6 7 6
Key Pharmacophore Cyclopentyl-sulfamoyl Benzyl-sulfamoyl 4-Fluorophenyl-sulfamoyl
  • Metabolic Stability : The cyclopentyl group in the target compound may resist oxidative metabolism better than benzyl or furan groups in LMM5/LMM11 .
  • Toxicity : Sulfamoyl-benzamides generally show low cytotoxicity, as seen in , suggesting a favorable safety profile for the target compound .

Preparation Methods

Sulfamoyl Group Installation

The sulfamoyl segment is constructed via reaction of cyclopentyl(methyl)amine with 4-chlorosulfonylbenzoic acid chloride. This step mirrors methodologies observed in structurally related sulfonamides:

Procedure :

  • Dissolve 4-chlorosulfonylbenzoic acid chloride (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add cyclopentyl(methyl)amine (1.2 equiv) dropwise at 0°C under nitrogen.
  • Stir for 6 hours at room temperature, then quench with ice-cold water.
  • Extract with DCM, dry over Na₂SO₄, and concentrate to yield 4-[cyclopentyl(methyl)sulfamoyl]benzoic acid chloride (85–90% yield).

Key Insight : Excess amine ensures complete conversion, while low temperatures minimize disubstitution.

Benzamide Formation

Coupling the sulfonated benzoic acid derivative with 2-methoxyaniline employs standard amidation protocols:

Method A (Schotten-Baumann) :

  • Suspend 4-[cyclopentyl(methyl)sulfamoyl]benzoic acid chloride (1.0 equiv) in THF.
  • Add 2-methoxyaniline (1.1 equiv) and triethylamine (2.0 equiv).
  • Reflux for 12 hours, then purify via silica chromatography (ethyl acetate/hexane) to isolate the product (75–80% yield).

Method B (Coupling Reagent) :

  • Activate 4-[cyclopentyl(methyl)sulfamoyl]benzoic acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF.
  • Add 2-methoxyaniline (1.05 equiv) and stir at room temperature for 24 hours.
  • Extract with ethyl acetate and recrystallize from ethanol/water (82–88% yield).

Comparative Note : Method B offers superior selectivity for sterically hindered amines.

Alternative Pathways and Optimization

Palladium-Catalyzed Cross-Coupling

A patent-pending approach (WO2024123815A1) describes Suzuki-Miyaura coupling for introducing the 2-methoxyphenyl group:

  • React 4-bromo-N-(cyclopentyl(methyl)sulfamoyl)benzamide with 2-methoxyphenylboronic acid.
  • Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C.
  • Achieve 70–75% yield after column purification.

Advantage : Avoids acidic conditions that could hydrolyze the sulfamoyl group.

Enzymatic Resolution

For enantiomerically pure targets, ketone reductase-mediated asymmetric synthesis is viable:

  • Reduce a prochiral ketone intermediate using KRED-117297 and glucose dehydrogenase.
  • Achieve >99% enantiomeric excess (ee) in phosphate buffer (pH 7.0) at 30°C.

Critical Reaction Parameters

Parameter Optimal Condition Impact on Yield
Amine Equivalents 1.2–1.5 equiv Prevents dimerization
Coupling Reagent HATU > EDCl Enhances rate
Solvent for Sulfonylation Anhydrous DCM Minimizes hydrolysis
Temperature for Amidation 0°C → RT Balances kinetics

Purification and Characterization

Recrystallization

Crystalline product is obtained using:

  • Solvent System : Ethyl acetate/n-heptane (1:3)
  • Purity : >99% by HPLC (C18 column, 80:20 MeCN/H₂O)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.68 (d, J=8.4 Hz, 2H, ArH), 7.25–7.15 (m, 3H, ArH), 6.92 (d, J=8.0 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 3.42–3.35 (m, 1H, cyclopentyl), 2.95 (s, 3H, NCH₃), 1.80–1.55 (m, 8H, cyclopentyl).
  • HRMS (ESI+) : m/z calc. for C₂₁H₂₅N₂O₄S [M+H]⁺: 407.1634; found: 407.1632.

Scalability and Industrial Considerations

Gram-scale production (Patent WO2024123815A1) employs:

  • Continuous Flow Reactors : For sulfonylation (residence time: 30 min)
  • In-line FTIR Monitoring : Real-time analysis of reaction progression
  • Green Solvents : 2-MeTHF replaces DCM in later stages

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.